2-Nitrobenzaldehyde

Catalog No.
S515956
CAS No.
552-89-6
M.F
C7H5NO3
M. Wt
151.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrobenzaldehyde

CAS Number

552-89-6

Product Name

2-Nitrobenzaldehyde

IUPAC Name

2-nitrobenzaldehyde

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C7H5NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H

InChI Key

CMWKITSNTDAEDT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

2-nitrobenzaldehyde, o-nitrobenzaldehyde, ortho-nitrobenzaldehyde

Canonical SMILES

C1=CC=C(C(=C1)C=O)[N+](=O)[O-]

Description

The exact mass of the compound 2-Nitrobenzaldehyde is 151.0269 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5713. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of benzaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis Precursor

One of the most prominent research applications of 2-nitrobenzaldehyde lies in its role as a versatile precursor for various organic compounds. Its reactive functional groups (aldehyde and nitro) allow for further chemical modifications, making it a building block for synthesizing a wide range of molecules. Some examples include:

  • Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs): 2-Nitrobenzaldehyde serves as a starting material for the synthesis of numerous pharmaceutical intermediates and APIs. These molecules can possess various therapeutic properties and play a crucial role in drug development [].
  • Dyes and Pigments: The presence of the nitro group makes 2-nitrobenzaldehyde a valuable precursor for the synthesis of diverse dyes and pigments, particularly azo dyes and aromatic compounds used in textile dyeing and printing [].
  • Agrochemical Intermediates: In the field of agriculture, 2-nitrobenzaldehyde finds application as a starting material for the synthesis of certain intermediates used in the production of pesticides and herbicides [].

Research in Organic and Medicinal Chemistry

-Nitrobenzaldehyde is frequently employed in research related to organic and medicinal chemistry due to its unique properties. Here are some specific examples:

  • Development of New Drugs and Pharmaceuticals: Researchers utilize 2-nitrobenzaldehyde in the exploration and development of novel drugs and pharmaceuticals. This is because the compound itself might possess potential medicinal properties, and it can also serve as a building block for synthesizing new drug candidates [].
  • Study of Reaction Mechanisms: The reactive nature of 2-nitrobenzaldehyde makes it a suitable tool for studying reaction mechanisms in organic chemistry. Scientists can investigate how it interacts with other molecules and undergoes various chemical transformations to gain a deeper understanding of organic reactions [].

2-Nitrobenzaldehyde is an organic compound with the chemical formula O2NC6H4CHO\text{O}_2\text{N}\text{C}_6\text{H}_4\text{CHO}. It is characterized by a nitro group (NO2-\text{NO}_2) located at the ortho position relative to the aldehyde group (CHO-\text{CHO}). This compound is one of three isomers of nitrobenzaldehyde, with the other two being meta- and para-nitrobenzaldehyde. The presence of both a nitro group and an aldehyde group makes 2-nitrobenzaldehyde a versatile intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals

2-Nitrobenzaldehyde is a mild irritant and can cause skin and eye irritation upon contact []. It is also harmful if inhaled and can irritate the respiratory tract []. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

, including:

  • Reduction Reactions: It can be reduced to yield 2-aminobenzaldehyde. This reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Michael Addition: The compound can undergo Michael addition reactions, where nucleophiles add to the carbonyl carbon of the aldehyde.
  • Schiff Base Formation: Reacting with primary amines leads to the formation of Schiff bases, which are important intermediates in organic synthesis.
  • Sandmeyer Reaction: This reaction allows for the conversion of 2-nitrobenzaldehyde to 2-nitrobenzoic acid through diazotization followed by hydrolysis.
  • Oxidation Reactions: Selenium dioxide can oxidize 2-nitrobenzaldehyde to form 2-nitrobenzoic acid

    Research indicates that 2-nitrobenzaldehyde exhibits various biological activities. It has been studied for its potential as a photoremovable protecting group in photochemistry, particularly in drug photostability testing. Its photolysis can serve as a reliable actinometric method for measuring UV light doses . Additionally, studies suggest that it may possess antimicrobial properties, although more research is needed to fully elucidate its biological effects and mechanisms .

Several methods exist for synthesizing 2-nitrobenzaldehyde:

  • Nitration of Benzaldehyde: This method typically yields a mixture of nitrobenzaldehydes, with 3-nitrobenzaldehyde being the predominant product. The ortho-isomer (2-nitrobenzaldehyde) is produced in lower yields due to positional selectivity issues during nitration .
  • Nitration of Toluene: Toluene can be mono-nitrated at low temperatures to produce 2-nitrotoluene, which is then oxidized to yield 2-nitrobenzaldehyde. This method allows for higher selectivity towards the ortho product .
  • Oxidation of 2-Nitrotoluene: This involves treating 2-nitrotoluene with potassium permanganate or other oxidizing agents in suitable solvents to convert it into 2-nitrobenzaldehyde .
  • Alternative Routes: Other synthetic routes include halogenation followed by oxidation or using intermediates like 2-nitrophenylpyruvic acid .

2-Nitrobenzaldehyde serves as an important intermediate in several applications:

  • Dye Production: It plays a crucial role in synthesizing indigo and other dyes used in textiles.
  • Pharmaceuticals: The compound is utilized in the synthesis of various pharmaceutical agents, particularly coronary-dilating drugs such as 1,4-dihydropyridines .
  • Photochemistry: Its ability to act as a photoremovable protecting group makes it valuable in photochemical applications and drug testing methodologies .

Studies on the interaction of 2-nitrobenzaldehyde with environmental factors have shown its susceptibility to atmospheric degradation through processes such as photo-excitation and oxidation by hydroxyl radicals. These reactions are significant for understanding its environmental impact and behavior in atmospheric chemistry . Additionally, its interactions with titanium dioxide clusters have been explored for potential catalytic applications .

Similar compounds include:

  • 3-Nitrobenzaldehyde
  • 4-Nitrobenzaldehyde
  • Benzaldehyde
  • Nitrophenol

Comparison Table

CompoundStructureNotable Reactions/UsesUnique Features
2-NitrobenzaldehydeO2NC6H4CHO\text{O}_2\text{N}\text{C}_6\text{H}_4\text{CHO}Dye synthesis, pharmaceuticalsStrong electrophilic character due to ortho nitro group
3-NitrobenzaldehydeO2NC6H4CHO\text{O}_2\text{N}\text{C}_6\text{H}_4\text{CHO}Less reactive than ortho isomerMore stable due to less steric hindrance
4-NitrobenzaldehydeO2NC6H4CHO\text{O}_2\text{N}\text{C}_6\text{H}_4\text{CHO}Used in organic synthesisLeast reactive among nitrobenzaldehydes
BenzaldehydeC6H5CHO\text{C}_6\text{H}_5\text{CHO}Solvent, flavoring agentLacks nitro group; more stable but less reactive

The uniqueness of 2-nitrobenzaldehyde lies in its reactivity stemming from the proximity of the nitro group to the aldehyde function, making it a versatile building block for various chemical syntheses compared to its isomers and related compounds

Molecular Formula and Weight

2-Nitrobenzaldehyde is characterized by the molecular formula $$ \text{C}7\text{H}5\text{NO}_3 $$, with a molar mass of 151.12 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-nitrobenzaldehyde, and it is also recognized under the CAS registry number 552-89-6.

Structural Characteristics

The compound consists of a benzene ring substituted with a nitro group (-NO₂) at the ortho position relative to an aldehyde group (-CHO). This arrangement creates a planar, conjugated system with distinct electron-withdrawing effects from both substituents. The nitro group enhances the electrophilicity of the aldehyde, facilitating nucleophilic attacks and condensation reactions.

Position of Functional Groups

The ortho arrangement of the nitro and aldehyde groups is critical to its reactivity. The nitro group’s electron-withdrawing nature deactivates the benzene ring, directing further substitutions to the meta position, while the aldehyde group participates in electrophilic additions and oxidations.

Historical Context

Discovery and Early Research

2-Nitrobenzaldehyde was first synthesized in the late 19th century as part of early indigo dye production efforts. The Baeyer–Drewsen indigo synthesis (1882) utilized 2-nitrobenzaldehyde and acetone to produce indigo, marking its initial industrial relevance. However, direct nitration of benzaldehyde predominantly yielded the 3-nitro isomer, complicating its isolation.

Development of Synthesis Methods

Early synthesis routes faced challenges due to isomer distribution and low yields. Key advancements include:

  • Oxidation of 2-Nitrotoluene: Treatment with chromium(VI) oxide or selenium dioxide to convert 2-nitrotoluene into 2-nitrobenzaldehyde.
  • Alkali Metal Hypochlorite Reaction: Conversion of 2-nitrophenylpyruvic acid salts to 2-nitrobenzaldehyde via hypochlorite-mediated oxidation, achieving yields up to 54.7%.

Isomeric Forms

Comparison with 3-Nitrobenzaldehyde

Property2-Nitrobenzaldehyde3-Nitrobenzaldehyde
CAS Number552-89-6619-50-3
Melting Point43.5°C58–60°C
Boiling Point156°C (20 hPa)210°C
RegioselectivityOrtho substitutionMeta substitution

Key Differences:

  • 3-Nitrobenzaldehyde is the dominant product in nitration reactions due to the meta-directing influence of the aldehyde group.
  • 2-Nitrobenzaldehyde exhibits higher reactivity in condensation reactions, such as Schiff base formation.

Comparison with 4-Nitrobenzaldehyde

Property2-Nitrobenzaldehyde4-Nitrobenzaldehyde
CAS Number552-89-6619-50-3
SynthesisOxidation of 2-nitrotolueneOxidation of 4-nitrotoluene
ReactivityHigh (ortho effect)Moderate (para effect)

Key Differences:

  • 4-Nitrobenzaldehyde is synthesized via nitration of 4-nitrotoluene or hydrolysis of 4-nitrobenzalbromide.
  • 2-Nitrobenzaldehyde is more electrophilic due to the proximity of the nitro and aldehyde groups, enhancing its role in cycloaddition and polymerization reactions.

Isomeric Distribution in Nitration Reactions

Nitration of benzaldehyde typically yields a mixture dominated by 3-nitrobenzaldehyde (70–80%) due to the aldehyde group’s meta-directing nature. The ortho isomer accounts for 10–15%, while the para isomer is rarely formed (<5%). This distribution is attributed to steric hindrance and electronic effects, which favor meta substitution over ortho or para.

Color and Crystalline Structure

2-Nitrobenzaldehyde appears as yellow to pale yellow needle-like crystals or crystalline powder [1] [2]. The compound exhibits a characteristic yellow color which is typical of aromatic nitro compounds [1] [3]. The crystalline form is described as having needle-like structure, and the compound can exist in an alpha crystalline form [3]. The appearance may vary from white to orange to green powder or crystals depending on purity and storage conditions [4] [5].

Organoleptic Properties

2-Nitrobenzaldehyde possesses a characteristic aromatic odor with benzaldehyde-like fragrance [1] [2]. The compound can volatilize with water vapor, indicating its ability to undergo steam distillation [1]. The odor is described as characteristic and mild in nature [6]. This organoleptic property is consistent with its aldehyde functional group which contributes to the distinctive fragrance profile.

Spectroscopic Characteristics

UV-Vis Absorption Spectra

The ultraviolet-visible absorption spectrum of 2-nitrobenzaldehyde has been measured in various solvents, particularly in the 290-420 nanometer region [7]. Studies have shown that the UV absorption spectrum of 2-nitrobenzaldehyde is broader than that of benzaldehyde, with larger absorption cross sections in this wavelength range [7]. This enhanced absorption is attributed to the contribution of the nitro group to the conjugated π system of benzaldehyde [7]. The spectrum exhibits poor vibronic structure and is hardly affected by the surrounding medium (vapor or solution) [8]. Moderate solvatochromic shifts of approximately 0.2 electron volts have been measured when transitioning between different solvents [8].

IR Spectroscopy

Infrared spectroscopic analysis of 2-nitrobenzaldehyde reveals characteristic absorption bands. The carbonyl stretching band appears at 1706 cm⁻¹ in carbon tetrachloride solution with an apparent molecular extinction coefficient of 600 [9]. Multiple FTIR spectra are available in spectral databases, showing comprehensive vibrational modes of the molecule [10]. The infrared spectrum provides information about the intramolecular interactions between the nitro and aldehyde functional groups, with studies examining whether these unusual spectral features indicate intramolecular hydrogen bonding or steric interactions [9].

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-nitrobenzaldehyde. The ¹H NMR spectrum in deuterated chloroform shows the aldehyde proton signal at approximately 10.03 ppm, which is displaced by approximately 0.4 ± 0.1 ppm to lower field compared to the meta-isomer [9]. This downfield shift indicates interaction between the ortho-positioned nitro group and the aldehyde proton, though the magnitude suggests the absence of strong intramolecular hydrogen bonding [9]. Additional ¹H NMR data at 300 MHz shows signals in the aromatic region between 7.7-8.2 ppm for the benzene ring protons [11]. ¹³C NMR and ¹⁷O NMR spectra are also available in spectral databases, providing comprehensive structural characterization [10] [12].

Mass Spectrometry

Mass spectrometric analysis of 2-nitrobenzaldehyde shows a molecular ion peak at m/z 151, corresponding to its molecular weight [13] [11]. The electron impact mass spectrum at 75 eV shows significant fragmentation patterns with major fragment ions at m/z 121 (base peak, 100% intensity), m/z 93 (56.3%), m/z 65 (77.1%), m/z 51 (54.3%), and m/z 50 (34.5%) [13] [11]. The base peak at m/z 121 corresponds to the loss of the nitro group (NO₂, 30 mass units) from the molecular ion. The fragmentation pattern provides structural confirmation and is consistent with typical aromatic nitro compound behavior under electron impact conditions.

Thermodynamic Properties

Melting and Boiling Points

2-Nitrobenzaldehyde has a melting point in the range of 41.0-46.0°C, with various sources reporting slightly different values: 42-44°C [1], 43-46°C [14], and 44°C [4] [15]. The most commonly cited melting point is 44°C [4] [5] [15]. The boiling point varies significantly depending on pressure conditions. At atmospheric pressure, the boiling point is reported as 236°C [4] [5] [15], while under reduced pressure (23 mmHg), it boils at 153°C [1] [14]. At even lower pressure (3.1 kPa), the reduced pressure boiling point is 426.2 K (153.05°C) [16] [17].

Vapor Pressure and Volatility

2-Nitrobenzaldehyde exhibits relatively low vapor pressure due to its molecular structure and intermolecular interactions. At 153°C and 23 mmHg pressure, the vapor pressure is significant enough to allow distillation [3]. The compound has negligible vapor pressure at room temperature [18], with a vapor density greater than 1 (relative to air) [18]. The Antoine equation parameters for vapor pressure calculations are available: A = 4.94534, B = 2516.728, C = -37.276, valid for the temperature range 359.0-546.7 K [16]. The compound is volatile in steam, allowing for steam distillation processes [18].

Heat Capacity and Thermal Stability

The heat capacity of 2-nitrobenzaldehyde varies with temperature. Calculated gas-phase heat capacity values range from 232.64 J/mol×K at 591.72 K to 278.45 J/mol×K at 843.45 K [17]. The thermal stability of 2-nitrobenzaldehyde is moderate, with decomposition typically occurring at elevated temperatures. The compound exhibits autocatalytic decomposition phenomena, with decomposition onset temperatures close to 132°C under certain conditions [19]. This relatively low decomposition temperature compared to some aromatic compounds is attributed to the destabilizing effect of the ortho-nitro group. The enthalpy of vaporization is reported as 58.7-59.5 kJ/mol in the temperature range 453.0-468.5 K [17].

Solubility Properties

Solubility in Various Solvents

2-Nitrobenzaldehyde exhibits distinct solubility patterns across different solvent systems. The compound is insoluble in water [14] [20], with quantitative water solubility reported as extremely low at 0.002 g/100 g water at 25°C, increasing to 0.6951 g/100 g water at 66.9°C [3]. In organic solvents, 2-nitrobenzaldehyde shows high solubility: it is very soluble in acetone, benzene, diethyl ether, and ethanol [3]. The compound is sparingly soluble in chloroform [3]. It is freely soluble in alcohol, benzene, and ether [21], and shows solubility in organic solvents such as ethanol and acetone [6]. The poor water solubility is attributed to the hydrophobic aromatic ring system, while the good organic solvent solubility reflects favorable interactions with nonpolar and moderately polar organic media.

Partition Coefficients

The octanol-water partition coefficient (log P) for 2-nitrobenzaldehyde is reported as 1.74 at 25°C [1] and 1.407 using calculated methods [17]. These values indicate moderate lipophilicity, suggesting the compound has a greater affinity for organic phases compared to aqueous phases, but not to an extreme degree. The partition coefficient reflects the balance between the hydrophobic aromatic ring system and the polar nitro and aldehyde functional groups. This moderate lipophilicity is consistent with the compound's solubility behavior and suggests potential for bioaccumulation in fatty tissues, though not to the extent of highly lipophilic compounds.

Molecular Structure Characteristics

Bond Angles and Lengths

The molecular structure of 2-nitrobenzaldehyde has been characterized through X-ray crystallography and computational methods. Key bond lengths include the carbon-nitrogen bond (C-N) of approximately 1.414-1.433 Å and the nitrogen-oxygen bonds in the nitro group. The formyl carbon-oxygen double bond exhibits typical aldehyde characteristics. Bond angles in the aromatic ring maintain near-tetrahedral geometry with some distortion due to the substituent effects. Related nitrobenzaldehyde crystal structures show that bond lengths and angles are within normal ranges for aromatic compounds containing both nitro and aldehyde substituents [22].

Non-Coplanar Twisted Conformation

The molecular conformation of 2-nitrobenzaldehyde deviates significantly from planarity due to steric interactions between the ortho-positioned nitro and aldehyde groups. X-ray crystallographic evidence has established the presence of appreciable steric interactions and confirms a non-coplanar twisted conformation [9]. The nitro group is twisted by approximately 43.6° from the plane of the aromatic ring in related nitrobenzaldehyde structures [22]. This non-planarity is a direct consequence of the steric repulsion between the oxygen atoms of the nitro group and the carbonyl oxygen of the aldehyde group when both substituents occupy adjacent positions on the benzene ring.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Exact Mass

151.0269

LogP

1.74 (LogP)

Appearance

Solid powder

Melting Point

43.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

48B18Q9B8E

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 mmHg

Pictograms

Irritant

Irritant

Other CAS

552-89-6

Wikipedia

2-Nitrobenzaldehyde

General Manufacturing Information

Benzaldehyde, 2-nitro-: ACTIVE

Dates

Modify: 2023-08-15
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